molecular formula C12H10BrNO2 B2665340 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one CAS No. 1863035-95-3

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2665340
CAS No.: 1863035-95-3
M. Wt: 280.121
InChI Key: XEMMGEPBZSXFQD-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one (CAS 1863035-95-3) is a high-purity chemical reagent offered for research and development purposes. This compound features a brominated pyridin-2(1H)-one core coupled with a 4-methoxyphenyl group, making it a valuable and versatile scaffold in synthetic and medicinal chemistry. Its molecular structure provides multiple sites for chemical modification, particularly through metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR). The primary research applications for this compound include its use as a key synthetic intermediate in the discovery and development of novel small-molecule therapeutics. While the specific biological activity of this exact molecule may not be fully characterized, related pyridinone and methoxyphenyl derivatives are frequently investigated for their diverse pharmacological properties. Furthermore, compounds with similar structural motifs are explored in materials science, particularly in the development of organic non-linear optical (NLO) materials, which are valued for properties like excellent blue light transmittance and good crystallization ability . Researchers can utilize this brominated building block to construct more complex, functionalized molecules for high-throughput screening and lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-1-(4-methoxyphenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMMGEPBZSXFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridinone derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one serves as a versatile building block for creating more complex molecules. It can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : The pyridine ring can be reduced to yield piperidine derivatives.

These transformations allow researchers to explore new compounds with potentially useful properties.

The compound has shown significant promise in pharmacological research, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that it exhibits potent antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This suggests its potential as a therapeutic agent for treating bacterial infections .
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, disrupting cell cycle progression and promoting cell death mechanisms. Its modifications have been linked to enhanced cytotoxicity against breast and colon cancers .
  • Muscarinic Receptor Modulation : In studies focusing on muscarinic M1 acetylcholine receptors, this compound was found to enhance acetylcholine-induced responses, indicating potential therapeutic applications in cognitive disorders like Alzheimer’s disease .

Antimicrobial Efficacy Assessment

A significant study assessed the antimicrobial efficacy of this compound against several pathogens. Results indicated effective bacterial growth inhibition and a capacity to disrupt biofilm formation in E. coli, highlighting its potential utility in treating biofilm-associated infections .

Anticancer Research

In anticancer research, derivatives of this compound were tested on various cancer cell lines. Modifications to the pyridinone structure were found to enhance cytotoxicity, leading to promising results for future drug development targeting specific cancer types .

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions, halogenation patterns, and aryl group modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight LogP* Key Properties/Applications References
3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one Br (3), 4-MeOPh (1) 294.12 ~2.1 Bioactive intermediate; discontinued
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one Br (4), 2-MeOPh (1) 294.12 ~2.3 Altered electronic effects due to ortho-MeO; supplier-listed
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one Br (3), 2-FPh (1) 268.08 ~2.5 Enhanced electronegativity; potential CNS activity
5-Bromo-1-ethylpyridin-2(1H)-one Br (5), Et (1) 202.05 ~1.8 Simplified structure; higher solubility
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one Br (3), CF3 (4) 244.00 ~2.7 Strong electron-withdrawing group; agrochemical use

*Estimated using fragment-based methods.

Biological Activity

3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile under controlled conditions. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The bromine atom and methoxyphenyl group influence the compound's binding affinity and selectivity towards these targets, which is crucial for its therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against various pathogens. For instance, in vitro tests indicated that derivatives of this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Antimicrobial
Staphylococcus epidermidis0.22 - 0.25Antimicrobial

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism often involves inhibition of key proteins involved in cell proliferation .

Case Study: Anticancer Efficacy

In a notable case study, derivatives of this compound were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against tumor cells while maintaining safety profiles on normal cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Key Feature Biological Activity
1-(4-Methoxyphenyl)pyridin-2(1H)-oneNo bromineLower reactivity and activity
3-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-oneChlorine instead of bromineDifferent chemical properties
3-Iodo-1-(4-methoxyphenyl)pyridin-2(1H)-oneIodine presentAltered reactivity; potential for different applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one, and what methodological considerations are critical for optimizing yield?

  • Methodology : Synthesis typically begins with halogenated nicotinic acid derivatives (e.g., 2-chloro-4-fluoronicotinic acid) as starting materials. Key steps include:

  • Bromination : Selective bromination at the C-3 position using brominating agents like HBr or NBS (N-bromosuccinimide) under controlled conditions.
  • Coupling Reactions : Introduction of the 4-methoxyphenyl group via Buchwald-Hartwig amination or Ullmann-type coupling.
  • Purification : Column chromatography or recrystallization to isolate the product, with yield optimization dependent on reaction time, temperature, and catalyst loading (e.g., Pd-based catalysts) .
    • Note : reports a 29% yield for a brominated intermediate, highlighting the need for iterative optimization of stoichiometry and reaction kinetics.

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns consistent with bromine.
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX software for structure refinement, leveraging single-crystal diffraction data .

Advanced Research Questions

Q. What strategies can address low solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Structural Modifications : Introduce polar substituents (e.g., hydroxyl, morpholine) to reduce hydrophobicity.
  • Prodrug Design : Mask the hydroxyl group with ester or carbonate moieties to enhance solubility.
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous stability.
    • Evidence : Pyridin-2(1H)-one derivatives with reduced polar surface area (tPSA) showed improved metabolic stability and reduced P-glycoprotein efflux in pharmacokinetic studies .

Q. How can researchers resolve contradictions in bioactivity data for pyridin-2(1H)-one derivatives across different assays?

  • Methodology :

  • Assay Validation : Compare enzyme inhibition (e.g., DPP-4 or HIV reverse transcriptase) across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays).
  • Off-Target Profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain potency variations against mutant vs. wild-type targets .

Q. What computational tools are recommended for predicting the binding mode of this compound to therapeutic targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina or Glide to generate initial binding poses.
  • Free Energy Calculations : Use MM/GBSA or free energy perturbation (FEP) to rank binding affinities.
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
    • Evidence : Pyridin-2(1H)-one hybrids targeting HIV reverse transcriptase were optimized using crystallographic data and ligand-based pharmacophore modeling .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent pyridin-2(1H)-one derivatives?

  • Methodology :

  • Substituent Scanning : Systematically vary substituents at C-3, C-4, and the aryl ring to evaluate effects on potency and selectivity.
  • Bioisosteric Replacement : Replace the bromine atom with CF3_3 or CN groups to balance electronic and steric effects.
  • Crystallographic Analysis : Resolve co-crystal structures with target enzymes to identify critical hydrogen-bonding or π-π interactions .

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